{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine
Description
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine is a synthetic pteridine derivative characterized by a pteridin core substituted at the 2-position with a (2-methoxyethyl)amino group and at the 4-position with a phenylamine moiety. This compound’s structure combines a heterocyclic aromatic system with polar functional groups, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or signaling modulator. Its methoxyethyl side chain enhances solubility compared to purely hydrophobic analogs, while the phenylamine group may contribute to target binding interactions .
Properties
IUPAC Name |
2-N-(2-methoxyethyl)-4-N-phenylpteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-22-10-9-18-15-20-13-12(16-7-8-17-13)14(21-15)19-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHQQQAJFHIGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine typically involves multi-step organic synthesis techniques. One common method includes the reaction of pteridine derivatives with phenylamine under controlled conditions. The methoxyethylamino group is introduced through nucleophilic substitution reactions, often using methoxyethylamine as a reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methoxyethylamine, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, a comparative analysis with three structurally related compounds is presented below.
Structural Analogues
Functional Group Analysis
- Solubility: The methoxyethyl group in this compound reduces hydrophobicity compared to 2,2,6,6-tetramethylpiperidin-4-yl acetate, which lacks polar side chains .
Biological Activity
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine is a chemical compound with potential biological significance due to its unique structural features, including a pteridine ring and a methoxyethylamino group. This compound has garnered attention for its possible interactions with biological systems, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Pteridine Ring : A bicyclic structure that contributes to the compound's biological activity.
- Phenylamine Group : Enhances the compound's ability to interact with biological targets.
- Methoxyethylamino Group : This substituent may influence solubility and receptor binding.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate enzymatic activity and signaling pathways within cells, potentially leading to various pharmacological effects. Detailed studies are needed to elucidate the exact mechanisms involved.
Enzyme Inhibition
Research indicates that compounds similar to this compound may act as enzyme inhibitors. Enzyme inhibition is crucial in drug design as it can alter metabolic pathways associated with diseases.
Anticancer Properties
There is emerging evidence suggesting that pteridine derivatives possess anticancer activities. Studies have indicated that this compound may inhibit tumor growth by targeting specific cancer cell lines.
Neuroprotective Effects
Some studies suggest that pteridine derivatives may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| In vitro study on cancer cell lines | The compound showed significant inhibition of cell proliferation in MCF-7 breast cancer cells. | |
| Neuroprotection in animal models | Demonstrated protective effects against oxidative stress-induced neuronal damage. | |
| Enzyme inhibition assays | Showed potential as an inhibitor of dihydrofolate reductase, an important target in cancer therapy. |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Nucleophilic Substitution : Introducing the methoxyethylamino group via nucleophilic substitution reactions.
- Oxidation and Reduction Reactions : The compound can undergo various chemical transformations, including oxidation with agents like hydrogen peroxide or reduction using sodium borohydride.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other pteridine derivatives:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine | Contains a methyl group on the phenyl ring | Enhanced anticancer activity |
| {2-(2-Methoxyethyl)pyrimidine} | Lacks the pteridine core | Lower enzyme inhibition potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
